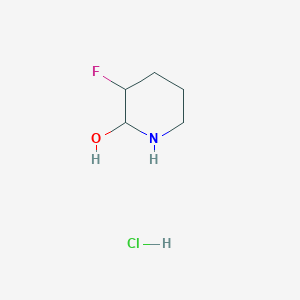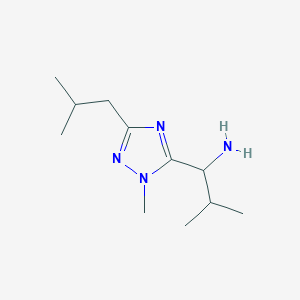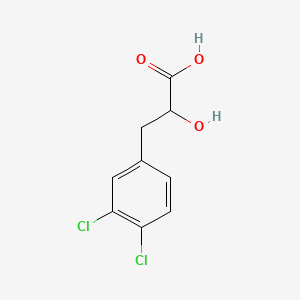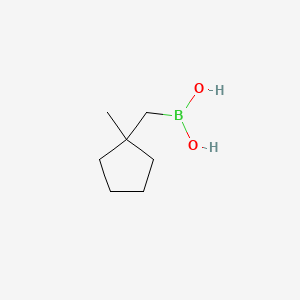![molecular formula C9H20Cl2N2 B13483115 3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride is a bicyclic amine compound with the molecular formula C9H20Cl2N2. It is known for its unique structure, which includes a bicyclic ring system with a nitrogen atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which are then converted into amides via reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and into Schiff bases by condensation with benzaldehyde and 4-chlorobenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale catalytic hydrogenation processes, followed by purification and conversion steps to obtain the desired dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the bicyclic amine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride involves its interaction with specific molecular targets. For instance, as an impurity in Granisetron HCl synthesis, it may interact with serotonin receptors, particularly the 5HT3 receptor, to exert its effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Endo-3-amine-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine
- 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine
Uniqueness
3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the bicyclic ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H20Cl2N2 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
3-methyl-3-azabicyclo[3.3.1]nonan-9-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-5-7-3-2-4-8(6-11)9(7)10;;/h7-9H,2-6,10H2,1H3;2*1H |
InChI Key |
ZPHHGYHITATJIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCC(C1)C2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


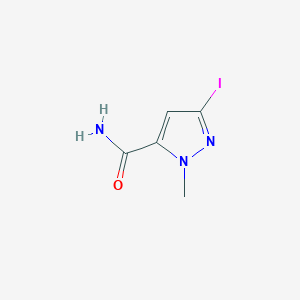
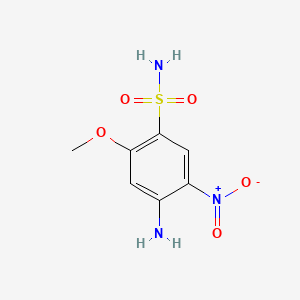
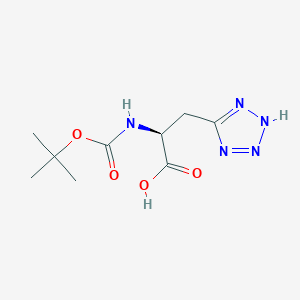
![4-[2-(Pyrrolidin-1-yl)phenyl]butanoic acid](/img/structure/B13483056.png)
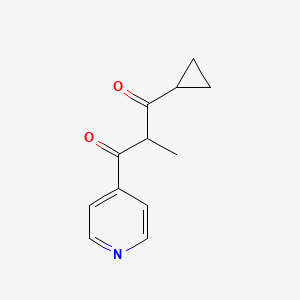
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
